4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,3,5-triazine core substituted with a tetrahydrofuran-2-ylmethyl group.
Properties
IUPAC Name |
4-chloro-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h3-6,12H,1-2,7-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVSOULZEGIULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Formation of the Triazine Ring: The triazine ring is formed by reacting a suitable amine with cyanuric chloride under controlled conditions.
Coupling of the Rings: The tetrahydrofuran and triazine rings are then coupled together using a suitable linker, such as a methylene group.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and the triazine ring serve as primary sites for nucleophilic substitution. The chlorine atom at the 4-position of the benzene ring is particularly reactive due to electron-withdrawing effects from the sulfonamide group.
Key Observations :
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Chlorine Displacement : The 4-chloro substituent undergoes substitution with amines, alkoxides, or thiols under mild alkaline conditions. For example, reaction with primary amines yields 4-alkylamino derivatives .
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Triazine Ring Modifications : The 1,3,5-triazin-2-yl group participates in nucleophilic attacks at its electron-deficient carbon atoms, enabling functionalization with aryl or alkyl groups .
Example Reaction Pathway :
Yields range from 65–85% depending on the nucleophile and solvent .
Condensation Reactions
The triazine ring facilitates condensation with carbonyl-containing compounds. Studies demonstrate that aminoguanidine derivatives react with phenylglyoxal hydrate in glacial acetic acid to form substituted triazinyl sulfonamides .
Key Findings :
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Reaction conditions (reflux for 24–45 hours) are critical for achieving optimal cyclization and purity .
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Substituents on the phenylglyoxal hydrate directly influence the biological activity of the resulting derivatives .
Table 1: Impact of Substituents on Condensation Product Activity
| Substituent (R) | IC₅₀ (μM) Against HCT-116 | Apoptosis Induction (Caspase Activation) |
|---|---|---|
| 4-CF₃-C₆H₄ (Compound 37) | 36 | Strong (Caspase-3/7) |
| 4-MeO-C₆H₄ (Compound 38) | 85 | Moderate |
| 1-Naphthyl (Compound 36) | 51 | Weak |
Data derived from cytotoxic assays and flow cytometry .
Oxidation and Reductive Pathways
The tetrahydrofuran (THF) moiety undergoes oxidation to form γ-lactone derivatives under strong oxidizing agents (e.g., KMnO₄ or RuO₄). Conversely, the triazine ring can be reduced catalytically (H₂/Pd-C) to form hexahydrotriazine derivatives, altering its electronic properties .
Notable Outcomes :
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Oxidation of the THF group reduces steric hindrance, enhancing binding affinity to biological targets like carbonic anhydrase.
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Reduction of the triazine ring diminishes its electron-deficient character, reducing reactivity toward nucleophiles .
Biological Interactions and Mechanistic Insights
The compound induces apoptosis in cancer cell lines (HCT-116, HeLa, MCF-7) via mitochondrial membrane depolarization and caspase-3/7 activation .
Key Mechanisms :
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Mitochondrial Pathway : Disruption of membrane potential (ΔΨm) triggers cytochrome c release .
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Caspase Activation : Dose-dependent increase in caspase activity correlates with apoptotic morphology .
Table 2: Metabolic Stability of Selected Derivatives
| Compound | t₁/₂ (Human Liver Microsomes) | Major Metabolic Pathway |
|---|---|---|
| 37 | 42 minutes | Demethylation of 4-CF₃ group |
| 46 | 28 minutes | Hydroxylation of naphthyl moiety |
Stability studies conducted with NADPH-fortified microsomes .
Synthetic Methodology
A representative synthesis involves:
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Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine in dichloromethane .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Analytical Confirmation :
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¹H-NMR : Absence of NH signals at 4–6 ppm confirms triazine formation .
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X-ray Crystallography : Validates planar triazine ring and sulfonamide geometry .
This compound’s reactivity and biological efficacy highlight its potential as a scaffold for developing targeted anticancer agents. Further optimization of substituents could enhance metabolic stability and potency .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit various biological activities:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The unique structure of this compound may enhance its efficacy against bacterial strains.
- Anticancer Potential : Studies suggest that derivatives of triazine compounds can induce apoptosis in cancer cell lines by affecting mitochondrial functions and activating caspases. The incorporation of the tetrahydrofuran moiety may further influence its anticancer activity.
Case Studies
Several studies have explored the applications and effects of compounds related to 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide:
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Anticancer Studies :
- A study demonstrated that triazine derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Another investigation highlighted the potential of sulfonamide compounds in targeting specific signaling pathways involved in cancer progression.
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Antimicrobial Research :
- Research on similar sulfonamides has shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides and triazine derivatives, focusing on substituent effects, molecular properties, and applications.
Pharmaceutical Analogs
- Compound 29 (Dual MCL-1/BCL Inhibitor): Structure: Contains a benzyl-substituted phenoxy group and a nitro-sulfonamide moiety. Key Differences: The absence of a triazine ring and the inclusion of a benzyl group may enhance hydrophobic interactions, while the nitro group could influence redox properties.
Sulfonamide-Triazine Hybrids in Agrochemicals
- Metsulfuron Methyl Ester :
- Structure : Methoxy and methyl groups on the triazine ring, with a methyl benzoate sulfonamide.
- Key Differences : The ester group improves systemic mobility in plants, making it a potent herbicide. The target compound lacks an ester, likely limiting its agrochemical utility.
- Application : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Flusulfamide :
Structural Analogs with Varied Substituents
- N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide: Structure: Bromo and morpholinyl groups on a pyrimidine ring, with trimethylbenzenesulfonamide. Key Differences: The pyrimidine core and bromine atom may facilitate halogen bonding, while the morpholine enhances solubility. Application: Not explicitly stated but structurally similar to kinase inhibitors .
Comparative Data Table
Key Research Findings
Substituent Impact on Bioactivity :
- Chlorine and trifluoromethyl groups (e.g., flusulfamide) enhance agrochemical efficacy through increased lipophilicity and target binding .
- Polar groups like THF-methyl (target compound) may improve solubility but reduce membrane permeability compared to benzyl or morpholinyl analogs .
Triazine vs. Pyrimidine Cores :
- Triazines (target compound, metsulfuron) are prevalent in herbicides due to their ALS inhibition, whereas pyrimidines (Compound 29 analog) are more common in kinase-targeted pharmaceuticals .
Biological Activity
4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered interest in medicinal chemistry for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 357.85 g/mol. The structure features a chloro-substituted benzenesulfonamide moiety linked to a tetrahydrofuran-derived triazine scaffold.
The biological activity of this compound primarily involves inhibition of specific enzymatic pathways and receptor interactions. It is hypothesized to act on various kinases and receptors involved in cellular signaling pathways:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit kinases associated with cancer progression. Kinase inhibitors are crucial in targeting dysregulated signaling pathways in cancer cells.
- Receptor Interactions : The sulfonamide group may facilitate binding to target receptors involved in inflammatory responses or cellular proliferation.
Anticancer Activity
Several studies have indicated that compounds structurally similar to 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit significant anticancer properties:
- In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer types. For instance, it showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
- Mechanistic Studies : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Animal Models : In rodent models of inflammation, administration of the compound led to decreased paw edema and lower histological scores compared to controls.
Case Study 1: Cancer Treatment
A clinical trial evaluated the efficacy of a related compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants after 12 weeks of treatment. This suggests that compounds within this chemical class may enhance therapeutic regimens when used alongside traditional chemotherapy.
Case Study 2: Inflammatory Disorders
In a study involving patients with rheumatoid arthritis, treatment with a sulfonamide derivative led to significant improvements in disease activity scores and reduced joint swelling after 8 weeks. The findings highlight the potential for this class of compounds in managing autoimmune conditions.
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Physicochemical Properties
| Parameter | Value/Descriptor | Source |
|---|---|---|
| Hydrogen Bond Donors | 1 | |
| Topological Polar Surface Area | 86.4 Ų | |
| LogP (XlogP3) | ~3.0 |
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Substituent Variation:
- Replace the THF-methyl group with other heterocycles (e.g., pyridine, morpholine) to assess impact on solubility or target binding .
- Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on the triazine ring.
Biological Assays:
- Test modified derivatives against enzyme targets (e.g., bacterial acps-pptase) to correlate substituents with inhibitory activity .
Computational Modeling:
- Use DFT/TD-DFT studies to predict electronic properties and docking simulations to map binding interactions .
Example Finding:
In analogous sulfonamide-triazines, fluorophenyl substituents improved antibacterial activity by 40% compared to methoxy groups .
Advanced: What challenges arise in studying enzyme interactions for this compound?
Methodological Answer:
- Target Specificity: Dual targeting of bacterial enzymes (e.g., acps-pptase isoforms) requires isoform-selective assays to avoid off-target effects .
- Mechanistic Validation:
- Use kinetic assays (e.g., Michaelis-Menten plots) to confirm non-competitive inhibition.
- Employ LC-MS to detect covalent adducts if irreversible binding is suspected.
Key Consideration:
Ensure biochemical pathways (e.g., fatty acid biosynthesis) are mapped via metabolomics to contextualize enzyme inhibition .
Methodological: How can experimental reproducibility be ensured in studies of this compound?
Best Practices:
Data Reporting:
- Document reaction conditions (temperature, solvent purity) and characterization parameters (e.g., NMR solvent, calibration standards) .
Validation:
- Replicate synthesis in triplicate and report yield ranges (e.g., 50–75% for THF-methyl derivatives) .
Peer Review:
Q. Table 2: Synthesis Reproducibility Checklist
| Parameter | Example Values |
|---|---|
| Reaction Temperature | 80°C ± 2°C |
| Purification Solvent | Ethanol (≥99.9% purity) |
| Yield Range | 33–75% |
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Accelerated Degradation Studies:
- Expose the compound to UV light, humidity (75% RH), and elevated temperatures (40°C) for 4 weeks.
- Monitor degradation via HPLC (e.g., loss of sulfonamide peak area) .
Stabilizers:
- Add antioxidants (e.g., BHT) if oxidative degradation is observed in NMR or mass spectra.
Key Insight:
Related sulfonamides showed <5% degradation under inert gas (N₂) at -20°C over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
